Malealdehyde

Overview

Description

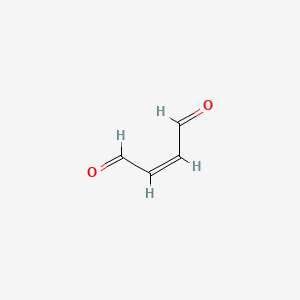

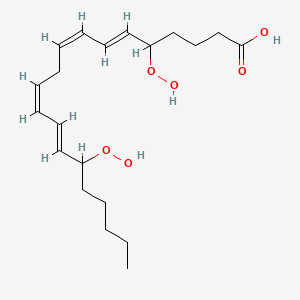

Malealdehyde, also known as (2Z)-2-Butenedial, is a compound that is derived from the peroxidation of polyunsaturated fatty acids . It has been used as a biomarker to measure oxidative stress in various biological samples .

Synthesis Analysis

This compound is an end-product of lipid peroxidation and a side product of thromboxane A2 synthesis . It is not only a frequently measured biomarker of oxidative stress, but its high reactivity and toxicity underline the fact that this molecule is more than “just” a biomarker .

Molecular Structure Analysis

This compound has a molecular formula of C4H4O2 . Its average mass is 84.073 Da and its monoisotopic mass is 84.021126 Da . The molecular descriptor is a central part of the quantitative structure–activity relationship (QSAR) analysis .

Physical and Chemical Properties Analysis

The carbon-to-oxygen double bond in this compound is quite polar, more polar than a carbon-to-oxygen single bond. The electronegative oxygen atom has a much greater attraction for the bonding electron pairs than does the carbon atom . The carbon atom has a partial positive charge, and the oxygen atom has a partial negative charge .

Scientific Research Applications

Inhibition in Glucose-6-Phosphatase Activity

Malealdehyde (MLA) has been studied for its role in inhibiting rat liver glucose-6-phosphatase activity. A significant inhibition is observed at a 0.25 mM concentration of MLA. This inhibition primarily occurs through interaction with protein -SH groups. The involvement of MLA in the inhibition of glucose-6-phosphatase, especially after CCl4-poisoning, is highlighted in this research (Bertone & Dianzani, 1977).

DNA-damaging Activity

Studies have shown that this compound, along with other aldehydes, can induce DNA damage in CHO-Kl cells. This includes both DNA cross-linking and the formation of DNA single-strand breaks. The research supports the hypothesis of a carcinogenic effect of aldehydes like this compound, which are released during lipid peroxidation (Marinari et al., 1984).

Polymerization and Structural Applications

This compound has been utilized in studies concerning the polymerization of bifunctional monomers. The polymers obtained from this compound exhibited distinct structural characteristics, such as the presence of five-membered lactone rings and different configurations of the dialkoxydihydrofuran ring. This research contributes to the understanding of this compound's role in polymer chemistry (Aso et al., 1968).

Nonformaldehyde Finishing of Cotton Fabrics

This compound has been explored as an agent in the nonformaldehyde durable press finishing of cotton fabrics. When used in combination with sodium hypophosphite, this compound significantly increases the wrinkle resistance of treated cotton fabric. This application demonstrates the potential of this compound in textile processing (Peng, Yang, & Wang, 2012).

Catalyst in Oxidation Reactions

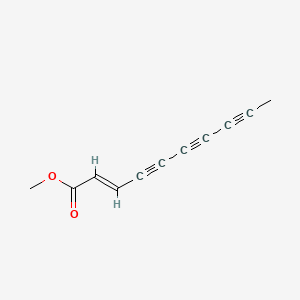

Research has identified this compound as an intermediate product in the oxidation of n-butane to maleic anhydride. This study, involving both steady-state and transient experiments, underscores this compound's role as a critical intermediate in catalytic reactions (Kubias et al., 1996).

Safety and Hazards

Malealdehyde is a highly reactive compound. It can cause severe skin burns and eye damage. It may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled .

Properties

IUPAC Name |

(Z)-but-2-enedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEMYUOFGVHXKV-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C=O)\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878720 | |

| Record name | cis-Butenedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3675-13-6 | |

| Record name | Maleic dialdehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3675-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedial, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003675136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Butenedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)

![[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1233564.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)